1-Chloro-4-[(difluoromethyl)sulfanyl]benzene
Overview
Description
1-Chloro-4-[(difluoromethyl)sulfanyl]benzene is an organic compound characterized by the presence of a chloro group and a difluoromethylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 1-chloro-4-nitrobenzene with difluoromethylthiol in the presence of a base, followed by reduction of the nitro group to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.
Oxidation Reactions: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Products include 1-amino-4-[(difluoromethyl)sulfanyl]benzene.
Oxidation: Products include 1-chloro-4-[(difluoromethyl)sulfinyl]benzene and 1-chloro-4-[(difluoromethyl)sulfonyl]benzene.
Reduction: Products include 1-chloro-4-[(difluoromethyl)sulfanyl]cyclohexane.
Scientific Research Applications
1-Chloro-4-[(difluoromethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antifungal and antibacterial agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro group may also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
- 1-Chloro-4-[(trifluoromethyl)sulfanyl]benzene
- 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
- 1-Chloro-4-[(methylthio)]benzene
Uniqueness: 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
1-chloro-4-(difluoromethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2S/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCXRGOEMOHKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539735 | |
Record name | 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2488-66-6 | |
Record name | 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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